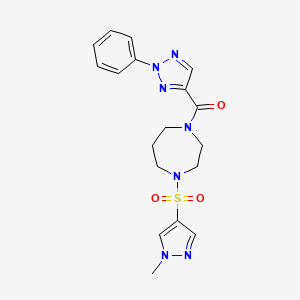
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O3S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of hybrid molecules that integrate pyrazole and triazole functionalities. This combination is significant due to the diverse biological activities associated with these heterocycles, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
This compound consists of:
- A pyrazole moiety which is known for its pharmacological versatility.
- A triazole ring that enhances biological activity and solubility.
- A sulfonamide group that contributes to its bioactivity by mimicking natural substrates in enzymatic reactions.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole moieties exhibit potent antimicrobial properties. For instance, a study demonstrated that derivatives of 1,2,4-triazoles showed significant activity against various bacterial strains, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Properties
The anticancer potential of similar compounds has been extensively documented. For example, triazole derivatives have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective cytotoxicity . The presence of the diazepane ring may enhance cellular uptake and target specificity.
Anti-inflammatory Effects
Compounds with the pyrazole structure have also been noted for their anti-inflammatory activities. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural factors:
- Substituents on the triazole and pyrazole rings : Electron-donating groups generally enhance activity.
- Length and branching of alkyl chains : Modifications can affect lipophilicity and thus bioavailability.
A comparative analysis of similar compounds indicates that specific modifications can significantly enhance potency against targeted pathogens or cancer cells.
Case Studies
- Antibacterial Evaluation : In a study involving a series of triazole-pyrazole hybrids, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against E. coli and S. aureus, surpassing traditional antibiotics like ampicillin .
- Cytotoxicity Testing : Another study evaluated a related compound against various cancer cell lines, revealing IC50 values ranging from 10 to 30 μM, indicating promising anticancer activity .
- Inflammation Models : In vivo studies showed that pyrazole derivatives reduced edema in animal models by up to 60%, showcasing their potential as anti-inflammatory agents .
Propriétés
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-22-14-16(12-19-22)29(27,28)24-9-5-8-23(10-11-24)18(26)17-13-20-25(21-17)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDICOGLNCQYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














